5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine
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Overview
Description
5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine: is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core with a 4-bromophenyl and hydrazino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-D]pyrimidine derivatives with hydrazine hydrate under reflux conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like hydrazine .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its binding affinity to the active site of CDK2, involving essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against cancer cell lines.
Uniqueness
5-(4-Bromophenyl)-4-hydrazinothieno(2,3-D)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group and bromophenyl substituent contribute to its potent anticancer activity and make it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H9BrN4S |
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Molecular Weight |
321.20 g/mol |
IUPAC Name |
[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H9BrN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17) |
InChI Key |
KWQZLBUKSHADSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)Br |
Origin of Product |
United States |
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